![molecular formula C21H18N2O5 B2557292 3-[1-(9H-呫吨-9-羰基)吡咯烷-3-基]-1,3-恶唑烷-2,4-二酮 CAS No. 2034291-93-3](/img/structure/B2557292.png)
3-[1-(9H-呫吨-9-羰基)吡咯烷-3-基]-1,3-恶唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a unique combination of xanthene, pyrrolidine, and oxazolidine moieties
科学研究应用
3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific proteins or enzymes.
Biological Studies: It can be used in studies to understand the interaction of complex organic molecules with biological systems.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities and can interact with various targets .
Mode of Action
The mode of action would depend on the specific target that the compound interacts with. For example, some pyrrolidine derivatives are known to act as selective androgen receptor modulators .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For instance, if it acts as a selective androgen receptor modulator, it could affect pathways related to androgen signaling .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on various factors such as its chemical structure and the route of administration. Pyrrolidine derivatives are known to have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it acts as a selective androgen receptor modulator, it could have effects related to androgen signaling such as muscle growth or bone density increase .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound’s structure, particularly the pyrrolidine ring, could potentially influence its stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Xanthene Moiety: The xanthene core can be synthesized using classical methods such as the Grover, Shah, and Shah reaction, which involves the condensation of polyphenols with salicylic acids in the presence of acetic anhydride.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors, often involving the use of proline derivatives.
Formation of the Oxazolidine Ring: The oxazolidine ring is typically formed through cyclization reactions involving amino alcohols and carbonyl compounds.
Coupling Reactions: The final step involves coupling the xanthene, pyrrolidine, and oxazolidine moieties under specific reaction conditions, often using catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of microwave-assisted synthesis for the xanthene core and high-throughput screening of catalysts for the coupling reactions .
化学反应分析
Types of Reactions
3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various types of chemical reactions:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Xanthone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
相似化合物的比较
Similar Compounds
Xanthone Derivatives: Compounds with similar xanthene cores but different substituents.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different functional groups.
Oxazolidine Derivatives: Compounds with similar oxazolidine rings but different substituents.
Uniqueness
3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is unique due to its combination of xanthene, pyrrolidine, and oxazolidine moieties, which confer distinct chemical and biological properties .
属性
IUPAC Name |
3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-18-12-27-21(26)23(18)13-9-10-22(11-13)20(25)19-14-5-1-3-7-16(14)28-17-8-4-2-6-15(17)19/h1-8,13,19H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYMVCLVTONBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
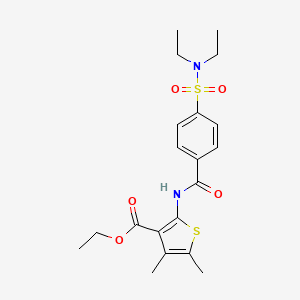
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B2557211.png)
![2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2557212.png)
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B2557213.png)
![2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2557215.png)
![N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2557216.png)

![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2557222.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2557224.png)
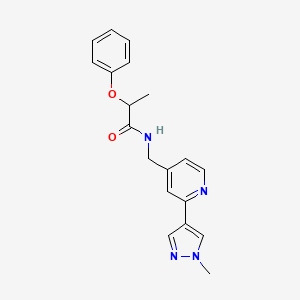
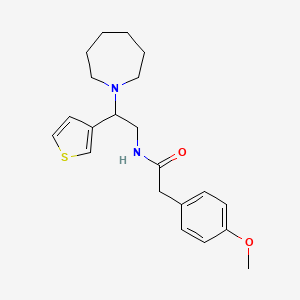
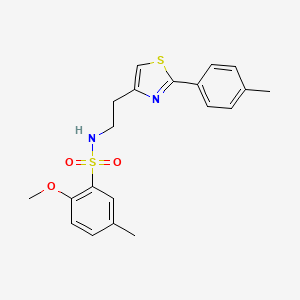
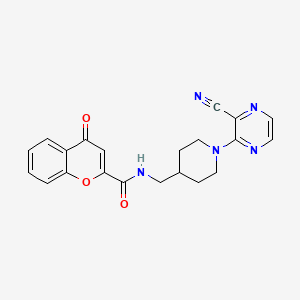
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2557232.png)
